Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a thienyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyridine derivative, followed by the introduction of the thienyl group and subsequent cyclization to form the isoxazolo[5,4-b]pyridine ring system. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[3’,4’4,5]thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Methyl 2-phenylhexahydro-2H-isoxazolo[2,3-a]pyridine-3-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl group and a carboxylate ester makes it a versatile compound for various applications.
Biological Activity
Methyl 3-(methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylate (commonly referred to as the compound) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C15H14N2O3S, and it features a unique isoxazole structure fused with a pyridine ring, which is further substituted with a thienyl group. This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including the compound . For instance, a study evaluated various isoxazole derivatives against human cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3). The results indicated that certain derivatives exhibited significant cytotoxic effects, with some demonstrating selectivity towards cancer cells over normal cells, suggesting a promising therapeutic index for further development .
Compound | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | HCT-116 | 31.1 | Moderate |
Another Isoxazole Derivative | PC3 | 25.5 | High |
Antimicrobial Activity
Isoxazole compounds are also recognized for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth. In vitro studies have shown promising results against various pathogens, indicating potential applications in treating infections .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies on similar isoxazole derivatives revealed that they could inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests that this compound may also possess anti-inflammatory activity, warranting further investigation into its mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substitution patterns on the isoxazole and pyridine rings have been explored to enhance potency and selectivity against target cells. For example, modifications at the 6-position of the isoxazolo[5,4-b]pyridine moiety have shown to significantly affect the IC50 values against cancer cell lines, indicating that certain substitutions can lead to improved therapeutic profiles .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of experiments were conducted using an MTT assay to evaluate the cytotoxic effects of various derivatives against cancer cell lines. The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 31.1 µM against HCT-116 cells.
- Selectivity Analysis : In comparative studies with normal fibroblast cells (WI-38), the compound exhibited lower toxicity levels, highlighting its potential as a selective anticancer agent.
- Antimicrobial Testing : The compound was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics.
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 3-propan-2-yl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)13-12-9(15(18)19-3)7-10(11-5-4-6-21-11)16-14(12)20-17-13/h4-8H,1-3H3 |
InChI Key |
LRJBBVYLJCTLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
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